molecular formula C9H5F3N2O B578828 6-(Trifluoromethoxy)quinoxaline CAS No. 1215205-43-8

6-(Trifluoromethoxy)quinoxaline

Cat. No. B578828
CAS RN: 1215205-43-8
M. Wt: 214.147
InChI Key: NDNCFTHPNPDQPF-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)quinoxaline is an organic compound with a molecular formula of C9H5F3N2O . It is a white crystalline solid and is used in organic synthesis.


Synthesis Analysis

The synthesis of quinoxalines has been extensively studied. A primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . Another method involves the selective C-H trifluoromethoxylation of arenes and heteroarenes as limiting reagent with trifluoromethoxide anion .


Molecular Structure Analysis

The molecular weight of 6-(Trifluoromethoxy)quinoxaline is 214.14 g/mol . The InChI string representation of its structure is InChI=1S/C9H5F3N2O/c10-9(11,12)15-6-1-2-7-8(5-6)14-4-3-13-7/h1-5H .


Physical And Chemical Properties Analysis

6-(Trifluoromethoxy)quinoxaline has a molecular weight of 214.14 g/mol . It has a topological polar surface area of 35 Ų . The exact mass and monoisotopic mass are 214.03539727 g/mol .

Scientific Research Applications

Optical and Morphological Studies

6-(Trifluoromethoxy)quinoxaline derivatives have been investigated for their optical properties, including absorption, emission, quantum yield, and solvatochromism. These compounds exhibit large Stoke’s shifts and fluorescence in solid and aggregated states, which is attributed to intramolecular charge transfer and restricted intramolecular rotation. Their nano-aggregates and morphologies were characterized using techniques like DLS and SEM (Rajalakshmi & Palanisami, 2020).

Spectral and Theoretical Investigations

Triarylamines based on 6H-indolo[2,3-b]quinoxaline and derivatives have been synthesized and analyzed for their optical absorption and emission spectra, electrochemical behavior, and thermal studies. These compounds show potential for applications in materials science due to their unique spectral properties and stability (Thomas & Tyagi, 2010).

Electrochemical Behavior

The electrochemical behavior of novel quinoxaline derivatives has been explored, particularly focusing on redox reactions and thermodynamic parameters. This includes studying the pH-dependent electrochemistry of these compounds, which is valuable for understanding their potential in electrochemical applications (Shah et al., 2014).

Synthetic Chemistry

6-(Trifluoromethoxy)quinoxaline has been utilized in synthetic chemistry, particularly in the synthesis of 2,3,6-substituted quinoxalines. This involves innovative synthetic routes offering advantages like milder conditions and easy workup procedures (Shekhar et al., 2014).

DNA Intercalation Studies

Studies on DNA oligonucleotides have incorporated 6H-indolo[2,3-b]quinoxaline as a covalently bound heteroaromatic intercalator. This research provides insights into the stabilization of DNA duplexes and their potential applications in molecular biology (Wamberg et al., 2006).

Safety and Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

6-(trifluoromethoxy)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)15-6-1-2-7-8(5-6)14-4-3-13-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNCFTHPNPDQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681975
Record name 6-(Trifluoromethoxy)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethoxy)quinoxaline

CAS RN

1215205-43-8
Record name 6-(Trifluoromethoxy)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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